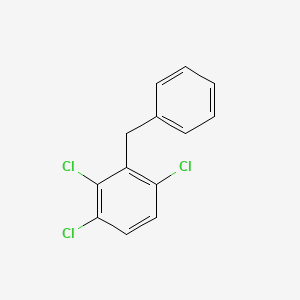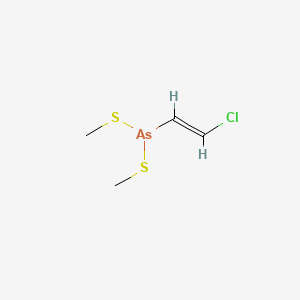
Arsine, bis(methylthio)(2-chlorovinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure.
Métodos De Preparación
The synthesis of arsine, bis(methylthio)(2-chlorovinyl)- involves the reaction of arsenic trichloride with 2-chlorovinyl methyl sulfide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as benzene or toluene to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Arsine, bis(methylthio)(2-chlorovinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic trioxide and other oxidation products.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Arsine, bis(methylthio)(2-chlorovinyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of arsine, bis(methylthio)(2-chlorovinyl)- involves its interaction with cellular components, particularly thiol-containing enzymes and proteins . The compound binds to these molecules, disrupting their normal function and leading to cellular damage. This interaction is primarily mediated through the arsenic atom, which forms strong bonds with sulfur atoms in the target molecules .
Comparación Con Compuestos Similares
Arsine, bis(methylthio)(2-chlorovinyl)- is similar to other lewisite compounds, such as:
- Lewisite 1 (2-chlorovinyldichloroarsine)
- Lewisite 2 (bis(2-chlorovinyl)chloroarsine)
- Lewisite 3 (tris(2-chlorovinyl)arsine)
Compared to these compounds, arsine, bis(methylthio)(2-chlorovinyl)- is unique due to the presence of methylthio groups, which influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
64049-10-1 |
|---|---|
Fórmula molecular |
C4H8AsClS2 |
Peso molecular |
230.6 g/mol |
Nombre IUPAC |
[(E)-2-chloroethenyl]-bis(methylsulfanyl)arsane |
InChI |
InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+ |
Clave InChI |
NJKRWVWIAQCGSF-ONEGZZNKSA-N |
SMILES isomérico |
CS[As](/C=C/Cl)SC |
SMILES canónico |
CS[As](C=CCl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

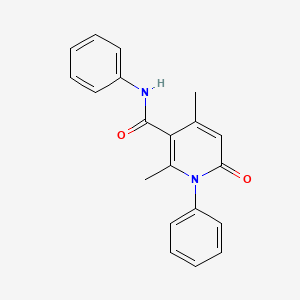
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)

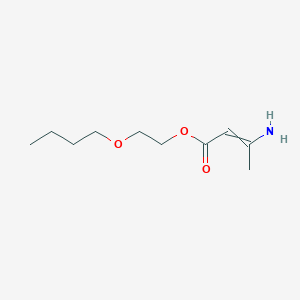
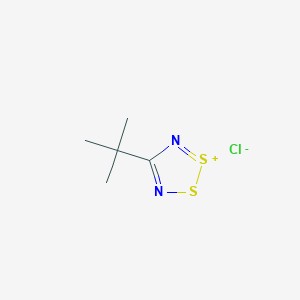
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
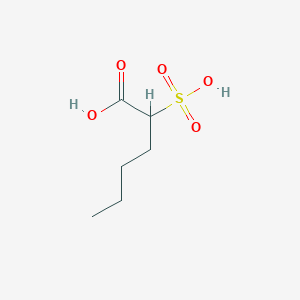
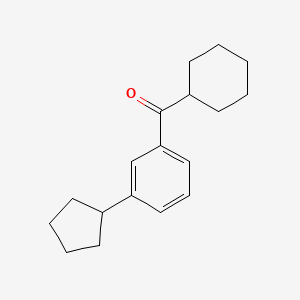
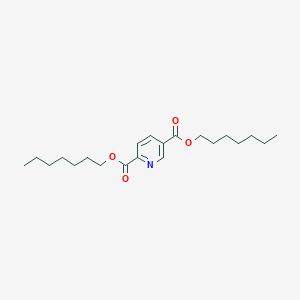

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
